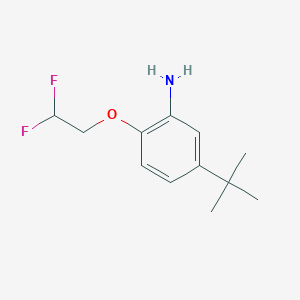
5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine is an organic compound that features a tert-butyl group, a difluoroethoxy group, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine typically involves the introduction of the difluoroethoxy group to a phenylamine derivative. One common method includes the reaction of 5-tert-butyl-2-hydroxyphenylamine with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Shares the difluoroethoxy group but differs in the presence of a sulfonyl chloride group.
1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine: Contains the difluoroethoxy group and a methylated amine group.
Uniqueness
5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C12H17F2NO |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-tert-butyl-2-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,3)8-4-5-10(9(15)6-8)16-7-11(13)14/h4-6,11H,7,15H2,1-3H3 |
InChI Key |
XYSDCOFLQBXKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















